Dillenic acid B
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Overview
Description
Dillenic acid B is a natural product found in Dillenia papuana with data available.
Scientific Research Applications
Antibacterial Properties
Research reveals that compounds like Dillenic Acid B, found in Dillenia papuana, exhibit significant antibacterial activities. For instance, Nick, Wright, Sticher, and Rali (1994) isolated triterpenoids, including Dillenic Acids A, B, and C, from Dillenia papuana, demonstrating antibacterial effectiveness against Bacillus subtilis, Escherichia coli, and Micrococcus luteus. These findings underscore the potential of this compound in developing antibacterial agents (Nick et al., 1994).
Antioxidant Activity
The extracts from Dillenia indica, which contain compounds like this compound, have shown promising antioxidant properties. Abdille, Singh, Jayaprakasha, and Jena (2005) reported that the extracts, rich in phenolic content, exhibit significant antioxidant capacity. This suggests that this compound could contribute to the protective effects against oxidative stress-related diseases (Abdille et al., 2005).
Potential in Cancer Treatment
There's evidence suggesting the role of Dillenia species, including compounds like this compound, in cancer treatment. For example, a study by Foo et al. (2015) explored the cytotoxic effects of Dillenia suffruticosa root extract, potentially containing this compound, on breast cancer cells. This highlights the potential application of these compounds in developing novel anticancer therapies (Foo et al., 2015).
Anti-inflammatory and Wound Healing Properties
A study by Kviecinski et al. (2016) demonstrated the healing effects of Dillenia indica fruit extracts standardized to betulinic acid on psoriasis-like wounds in rats. This suggests that this compound, as part of these extracts, may possess anti-inflammatory and wound healing properties, useful in dermatological applications (Kviecinski et al., 2016).
Enzymatic Browning Inhibition in Food Products
Biswas, Chanda, Kar, and Mukherjee (2017) studied the tyrosinase inhibitory mechanism of betulinic acid from Dillenia indica, relevant to this compound. Their findings suggest that these compounds could be useful in preventing enzymatic browning reactions in food, enhancing food preservation (Biswas et al., 2017).
Properties
Molecular Formula |
C30H46O4 |
---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(2S,4aS,6aR,6aS,6bR,8aR,10R,12aR,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-11-oxo-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-25(2)21-10-11-30(7)22(28(21,5)17-20(31)23(25)32)9-8-18-19-16-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h8,19,21-23,32H,9-17H2,1-7H3,(H,33,34)/t19-,21-,22+,23-,26+,27-,28-,29+,30+/m0/s1 |
InChI Key |
WOKFCRPNGIVPEZ-FVYGZGRVSA-N |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC(=O)[C@@H](C5(C)C)O)C)C)(C)C(=O)O |
Canonical SMILES |
CC1(C2CCC3(C(C2(CC(=O)C1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Synonyms |
2-oxo-3-hydroxyolean-12-en-30-oic acid 3-hydroxy-2-oxoolean-12-en-30-oic acid dillenic acid B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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